4-(Dimethylphosphoryl)picolinic acid
CAS No.: 2362010-59-9
Cat. No.: VC4324310
Molecular Formula: C8H10NO3P
Molecular Weight: 199.146
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2362010-59-9 |
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Molecular Formula | C8H10NO3P |
Molecular Weight | 199.146 |
IUPAC Name | 4-dimethylphosphorylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11) |
Standard InChI Key | DJZWXUQYXOEPOL-UHFFFAOYSA-N |
SMILES | CP(=O)(C)C1=CC(=NC=C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
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Molecular Formula: C₈H₁₀NO₃P
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SMILES: CP(=O)(C)C₁=CC(=NC=C₁)C(=O)O
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InChIKey: DJZWXUQYXOEPOL-UHFFFAOYSA-N
The phosphoryl group at the 4-position and carboxylic acid at the 2-position create a bifunctional ligand capable of metal coordination (Figure 1).
Predicted Physicochemical Data
Property | Value |
---|---|
Molecular Weight | 199.14 g/mol |
Predicted CCS (Ų) | [M+H]⁺: 141.5; [M+Na]⁺: 152.4 |
LogP (Est.) | ~0.72 (similar to picolinic acid) |
Synthesis and Derivatization
Key Challenges
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Regioselectivity: Ensuring phosphorylation at the 4-position requires directing groups or protective strategies.
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Purification: Column chromatography separates chlorinated byproducts, as seen in related syntheses .
Applications in Coordination Chemistry and Catalysis
Metal Complexation
Phosphoryl picolinic acids exhibit strong chelation to lanthanides and transition metals. For example:
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Europium/Terbium Sensitization: 6-Phosphoryl picolinic acids form stable [LnL₃] complexes with quantum yields up to 40% in aqueous solutions .
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Catalytic Activity: Palladium complexes with picolinamide directing groups enable C-H/N-H coupling for heterocycle synthesis .
Comparative Stability Constants
Ligand | log β (Eu³⁺) | log β (Tb³⁺) |
---|---|---|
6-Diethoxyphosphoryl | 12.3 | 13.1 |
Dipicolinic acid (H₂dpa) | 10.8 | 11.4 |
Phosphoryl derivatives show enhanced stability vs. carboxylate analogs . |
Analytical and Industrial Relevance
Detection Methods
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Mass Spectrometry: Adducts like [M+Na]⁺ (m/z 222.02905) facilitate identification .
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Chromatography: Reverse-phase HPLC separates phosphorylated analogs from carboxylated byproducts .
Environmental Impact
As a biodegradable chelator, it may reduce metal toxicity in wastewater treatment .
Future Research Directions
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Mechanistic Studies: Elucidate the role of phosphorylation in bioactivity and metal coordination.
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Therapeutic Development: Optimize pharmacokinetics for antiviral or immunomodulatory use.
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Catalytic Systems: Design asymmetric catalysts using chiral phosphoryl-picolinic acid ligands.
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